molecular formula C6H4F5IS B1306096 4-Iodophenylsulfur Pentafluoride CAS No. 286947-68-0

4-Iodophenylsulfur Pentafluoride

Cat. No.: B1306096
CAS No.: 286947-68-0
M. Wt: 330.06 g/mol
InChI Key: FRYANWYSCROOCU-UHFFFAOYSA-N
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Description

4-Iodophenylsulfur Pentafluoride is an organosulfur compound with the molecular formula C6H4F5IS. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further bonded to a sulfur pentafluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenylsulfur Pentafluoride typically involves the reaction of phenylsulfur pentafluoride with iodine under specific conditions. One common method includes mixing phenylsulfur pentafluoride with iodine in a solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere and heating the mixture at 60°C for a couple of hours .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a controlled laboratory environment provides a basis for scaling up the production. The use of appropriate solvents, catalysts, and reaction conditions is crucial for achieving high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Iodophenylsulfur Pentafluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under suitable conditions.

    Oxidation and Reduction Reactions: The sulfur pentafluoride group can participate in oxidation and reduction reactions, altering the oxidation state of sulfur.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst like palladium.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the sulfur oxidation state .

Scientific Research Applications

4-Iodophenylsulfur Pentafluoride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Iodophenylsulfur Pentafluoride involves its interaction with molecular targets through its iodine and sulfur pentafluoride groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes or other proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    4-Bromophenylsulfur Pentafluoride: Similar structure but with a bromine atom instead of iodine.

    4-Chlorophenylsulfur Pentafluoride: Contains a chlorine atom in place of iodine.

    4-Fluorophenylsulfur Pentafluoride: Features a fluorine atom instead of iodine.

Uniqueness: 4-Iodophenylsulfur Pentafluoride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs.

Properties

IUPAC Name

pentafluoro-(4-iodophenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5IS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYANWYSCROOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(F)(F)(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381316
Record name 4-Iodophenylsulphur pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286947-68-0
Record name 4-Iodophenylsulphur pentafluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodophenylsulfur Pentafluoride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

NaI (22.0 mg, 0.147 mmol) was added portion-wise to a solution of 1 (31.0 mg, 0.0974 mmol) and anisole (96.0 mg, 0.888 mmol) in CH3CN (53.5 mg). The reaction mixture was neutralized with Na2CO3 and filtered through Celite 545 using hexane. The solvent was evaporated to give a pale yellow oil, Silica column chromatography with hexane afforded 25b (15.3 mg, 48%), 2-methoxy-4′-(pentafluorosulfanyl)biphenyl as colorless crystals (4.0 mg, 13%), 3-methoxy-4′-(pentafluorosulfanyl) biphenyl as a colorless oil (0.2 mg, 1%), a fraction containing both 3-methoxy-4′-(pentafluorosulfanyl)biphenyl and 4-methoxy-4′-(pentafluorosulfanyl)biphenyl (1:1) as colorless oil (2.0 mg, 7%), and 4-methoxy-4′-(pentafluorosulfanyl)biphenyl as colorless crystals (0.7 mg, 2%).
Name
Quantity
22 mg
Type
reactant
Reaction Step One
Name
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Name
Quantity
53.5 mg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
48%

Synthesis routes and methods II

Procedure details

Sodium iodide (5.5 mg, 0.037 mmol) was added portion-wise to a solution of 1 (9.9 mg, 0.031 mmol) and p-xylene (60.1 mg, 0.566 mmol) in CH3CN (0.11 g). The reaction mixture was filtered through Celite 545 using CH2Cl2. The solvent was evaporated to give a brown oil, which was purified by SiO2 column chromatography with hexane to afford 25b (1.4 mg, 14%) and 28b as a colorless oil (1.3 mg, 14%): MS (GC, EI): m/z=308 [M+], 181 [M+-SF5]. IR (ATR): {tilde over (v)}=2924, 1599, 1493, 1456, 1395, 1099, 833 cm−1. 1H NMR (500 MHz, CDCl3): δ=7.79 (d, J=8.5 Hz, 2H), 7.40 (d, J=8.5 Hz, 2H), 7.18 (d, J=8.3 Hz, 1H), 7.12 (d, J=8.3 Hz, 1H), 7.02 (s, 1H), 2.36 (s, 3H), 2.22 (s, 3H) ppm. 13C NMR (125 MHz, CDCl3): δ=155.0 (C), 145.6 (C), 139.5 (C), 132.0 (C), 130.5 (CH), 130.2 (CH), 129.4 (2CH), 128.8 (CH), 125.7 (2CH), 20.9 (CH3), 19.8 (CH3) ppm. 19F NMR (470 MHz, CDCl3): δ=84.9 (quint, J=150 Hz, 1 F), 63.2 (d, J=150 Hz, 4 F) ppm.
Quantity
5.5 mg
Type
reactant
Reaction Step One
Name
Quantity
9.9 mg
Type
reactant
Reaction Step One
Quantity
60.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.11 g
Type
solvent
Reaction Step One
Name
Yield
14%
Name
Yield
14%

Synthesis routes and methods III

Procedure details

(Bowden, et al., Tetrahedron 2000, 56, 3393-3408) Trimethylsilyl iodide (15.0 mg, 0.0750 mmol) was added to a solution of 1 (11.0 mg, 0.0346 mmol) in [BMIM][BF4] (67.6 mg). After stifling for 5 min the mixture was extracted with hexane (0.5 mL×3) and the combined extracts was evaporated to give pure 25b as a colorless oil (4.6 mg, 40%): MS (GC, EI): m/z=330 [M+], 311 [M+ F], 222, 96. 1H NMR (500 MHz, CDCl3): δ=7.82 (d, J=8.8 Hz, 2H), 7.48 (d, J=8.8 Hz, 2H) ppm. 13C NMR (125 MHz, CDCl3): δ=137.9 (2CH), 127.5 (2CH), 98.2 (C) ppm. 19F NMR (470 MHz, CDCl3): δ=83.5 (quint, J=151 Hz, 1 F), 62.8 (d, J=151 Hz, 4 F) ppm.
Quantity
15 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mg
Type
reactant
Reaction Step One
[Compound]
Name
[BMIM][BF4]
Quantity
67.6 mg
Type
solvent
Reaction Step One
Name
Yield
40%

Synthesis routes and methods IV

Procedure details

To a solution of 4-(pentafluorothio)aniline (15.0 g, 68.4 mmol) and ice (40.0 g) in hydrochloric acid (12M, 30 ml) was added a solution of sodium nitrite (5.0 g, 72.5 mmol) in water (120 ml) at 0° C. After stirring for 2 min, the mixture was added to potassium iodide (13.0 g, 78.3 mmol) in water (120 ml), ensuring the temperature did not rise above 10° C. The reaction mixture was stirred at 0° C. for 10 min and then at room temperature for 60 h. The mixture was extracted with diethyl ether (2×100 ml) and the combined extracts were washed with brine, dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography (silica, 300 g), eluting with diethyl ether/cyclohexane [1:10]. The appropriate fractions were combined and concentrated to give the title compound (16.6 g).
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Iodophenylsulfur Pentafluoride
Reactant of Route 2
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Reactant of Route 3
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4-Iodophenylsulfur Pentafluoride
Reactant of Route 5
4-Iodophenylsulfur Pentafluoride
Reactant of Route 6
Reactant of Route 6
4-Iodophenylsulfur Pentafluoride

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